

3-Methyl-4-(trifluoromethoxy)aniline CAS number and properties

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Compound of Interest

Compound Name: 3-Methyl-4-(trifluoromethoxy)aniline

Cat. No.: B168890

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An in-depth guide to **3-Methyl-4-(trifluoromethoxy)aniline**, a significant compound for researchers, scientists, and professionals in drug development, is detailed below.

It is important to note that comprehensive data for **3-Methyl-4-(trifluoromethoxy)aniline** is not readily available in public databases. Therefore, this guide focuses on the closely related and well-documented compound, 4-(Trifluoromethoxy)aniline (CAS Number: 461-82-5), which shares the key trifluoromethoxy aniline functional group.

Core Compound: 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a versatile chemical intermediate recognized for its unique trifluoromethoxy group, which enhances reactivity and solubility in various organic solvents.^[1] This compound is a crucial building block in the development of fluorinated compounds, which are of increasing importance in the pharmaceutical and agrochemical industries for creating more effective products with improved bioavailability.^{[1][2]}

Chemical and Physical Properties

The key physical and chemical properties of 4-(Trifluoromethoxy)aniline are summarized in the table below for easy reference.

Property	Value
CAS Number	461-82-5[3]
Molecular Formula	C ₇ H ₆ F ₃ NO[3]
Molecular Weight	177.12 g/mol
Appearance	Colorless to yellow to orange clear liquid[1]
Boiling Point	73-75 °C at 10 mmHg
Density	1.32 g/mL at 20 °C
Refractive Index	n ₂₀ /D 1.463

Safety and Handling

4-(Trifluoromethoxy)aniline is a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5]

Hazard Identification:

- H301: Toxic if swallowed.[5]
- H310: Fatal in contact with skin.[5]
- H318: Causes serious eye damage.[5]
- H373: May cause damage to organs through prolonged or repeated exposure.[5]

Precautionary Measures:

- P262: Do not get in eyes, on skin, or on clothing.[4]
- P270: Do not eat, drink or smoke when using this product.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]

- P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor.[4]
- P405: Store locked up.[5]
- P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
- Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves. [5]
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

Experimental Protocols: Synthesis

A common method for the synthesis of 4-(Trifluoromethoxy)aniline is the reduction of the corresponding nitro compound, p-nitrotrifluoromethoxybenzene. A patent describes a process that is simple, easy to handle, and viable for industrial-scale production.[6]

Reaction: Reduction of p-Trifluoromethoxynitrobenzene.[6]

Reagents:

- p-Nitrotrifluoromethoxybenzene[6]
- Iron powder[6]
- Concentrated Hydrochloric Acid (HCl)[6]
- Methanol[6]

Procedure:

- p-Nitrotrifluoromethoxybenzene (204 g) is combined with iron (185 g) and methanol (800 ml) in a reaction vessel.[6]

- Concentrated HCl (44 ml) is added to the mixture.[\[6\]](#)
- The reaction is heated to 60°C to 65°C and stirred.[\[6\]](#)
- The reaction progress is monitored for completion.[\[6\]](#)
- Upon completion, the iron sludge is filtered off.[\[6\]](#)
- The filtrate is boiled to remove the solvent.[\[6\]](#)
- The pH is adjusted to 9-10 to obtain the crude product.[\[6\]](#)
- The crude product is dissolved in dichloromethane and washed with water to remove inorganic impurities.[\[6\]](#)
- The organic layer is extracted and the solvent is evaporated to yield the final product, 4-(Trifluoromethoxy)aniline.[\[6\]](#)

Another described synthesis route involves the reaction of trifluoromethoxybenzene with sodium amide in DMSO, with sodium ferrate and sodium bromide as catalysts.[\[7\]](#)[\[8\]](#)

Applications in Research and Drug Development

The trifluoromethoxy (-OCF₃) group is an electron-withdrawing substituent that imparts several beneficial properties to molecules in a drug discovery context:[\[2\]](#)

- **Enhanced Lipophilicity:** Increases the molecule's ability to penetrate cellular membranes, potentially improving oral bioavailability.[\[2\]](#)
- **Metabolic Stability:** The -OCF₃ group is generally resistant to metabolic breakdown, which can lead to a longer half-life for drug candidates.[\[2\]](#)
- **Modulation of Electronic Properties:** Its strong electron-withdrawing nature can alter the physical and chemical properties of the parent molecule, influencing its binding affinity and efficacy.[\[2\]](#)

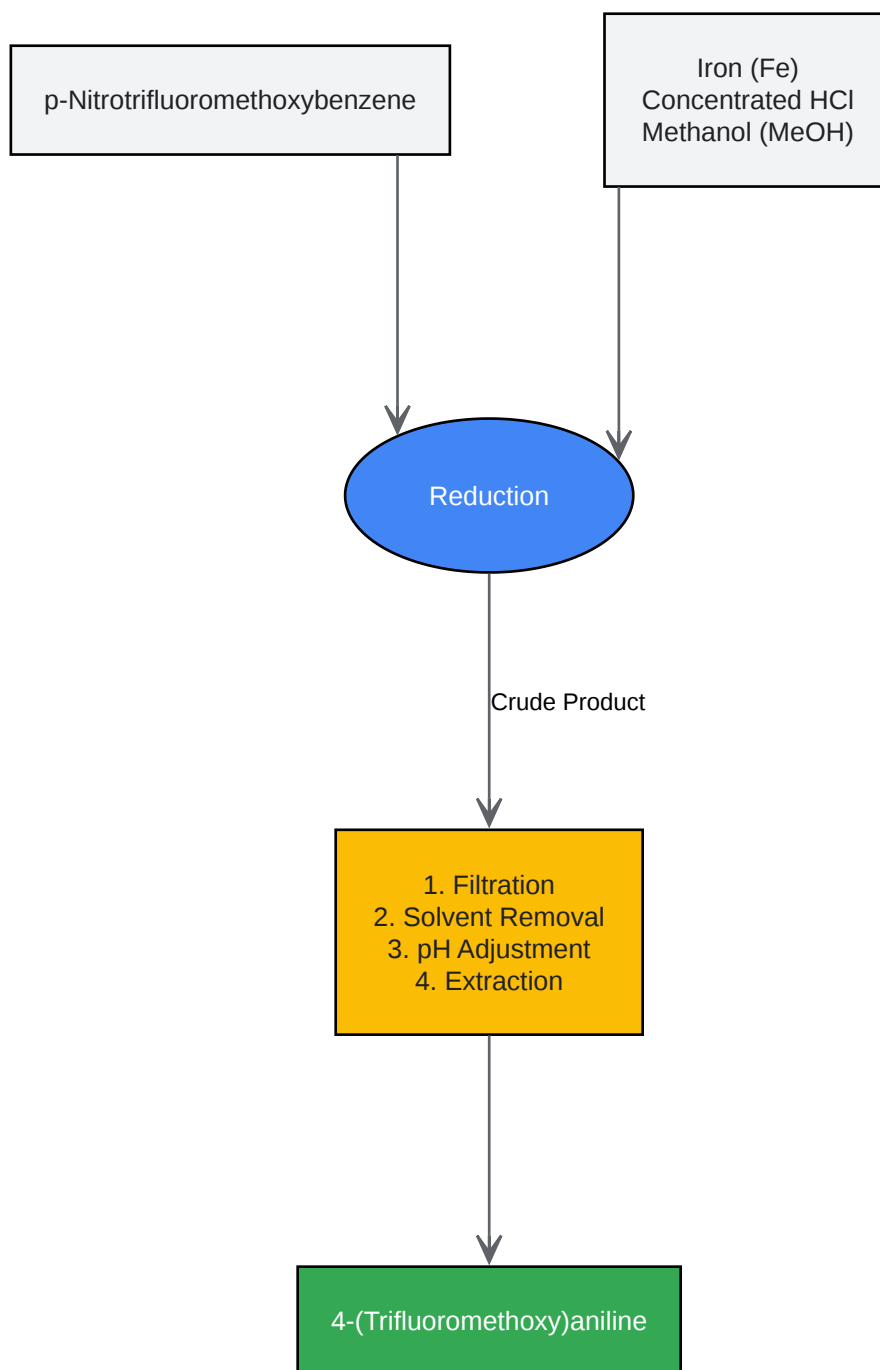
Due to these properties, 4-(Trifluoromethoxy)aniline is a valuable intermediate in the synthesis of:[\[9\]](#)[\[10\]](#)

- Pharmaceuticals, including anticancer and antitumor agents.[\[8\]](#)
- Agrochemicals, such as the insecticide Indoxacarb.[\[9\]](#)
- Specialty materials.[\[9\]](#)

It is also used to synthesize substituted bicyclic heterocycles like quinolines and benzimidazoles, which have shown strong antitumor and antiviral activities.[\[11\]](#)

Visualizations

Below is a diagram illustrating a common synthesis pathway for 4-(Trifluoromethoxy)aniline.



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Caption: Synthesis of 4-(Trifluoromethoxy)aniline via reduction of p-nitrotrifluoromethoxybenzene.

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